Cinnamyl anthranilate
Description
Contextualization of Cinnamyl Anthranilate within Ester Chemistry
This compound, with the chemical formula C₁₆H₁₅NO₂, is classified as a benzoate (B1203000) ester. nih.govfoodb.ca Structurally, it is the product of the esterification of cinnamyl alcohol and anthranilic acid. nih.govecfr.gov This reaction, a classic example of Fischer esterification, involves the condensation of the carboxyl group of anthranilic acid with the hydroxyl group of cinnamyl alcohol, typically in the presence of an acid catalyst. sapub.orguns.ac.id The resulting molecule incorporates the distinct functionalities of both precursors: an aromatic amine group and a phenylpropene moiety, linked by an ester bond. foodb.ca
The synthesis can also be achieved through the reaction of isatoic anhydride (B1165640) with cinnamyl alcohol. nih.gov In research settings, enzymatic synthesis using lipases has been explored as an alternative to chemical esterification for producing anthranilate and cinnamate (B1238496) esters. google.com The compound presents as a crystalline solid, appearing as a brownish or reddish-yellow powder. nih.govnih.govchemicalbook.com It is characterized by its insolubility in water but is soluble in organic solvents such as ethanol, ether, and chloroform. chemicalbook.comscent.vn
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 87-29-6 |
| Molecular Formula | C₁₆H₁₅NO₂ |
| Molecular Weight | 253.29 g/mol |
| Melting Point | 61–61.5 °C |
| Boiling Point | 332 °C |
| Appearance | Brownish or reddish-yellow crystalline powder |
| Solubility | Insoluble in water; soluble in ethanol, ether, chloroform |
Sources: nih.govnih.govscent.vndrugfuture.com
Overview of Historical Academic Research Trajectories on this compound
Historically, research on this compound was significantly driven by its commercial applications. For nearly five decades, it was utilized as a synthetic flavoring agent, imparting grape and cherry notes to a variety of food products, and as a fragrance component in perfumes, soaps, and cosmetics. nih.govkidsadvisory.com Early academic and industrial research focused on its synthesis and organoleptic properties. drugfuture.com
A pivotal shift in the research trajectory occurred in the late 1970s and early 1980s. The U.S. National Cancer Institute (NCI) and the National Toxicology Program (NTP) conducted comprehensive bioassays to evaluate its long-term effects. femaflavor.orgucsd.edu These studies, published in the early 1980s, investigated the outcomes of oral administration in rats and mice. femaflavor.orgucsd.edu The findings from these long-term studies led to a re-evaluation of its status. Consequently, its use as a food additive was prohibited in the United States in 1985. ecfr.govkidsadvisory.com Since then, the compound has not been commercially available except for research purposes. nih.gov
Subsequent research delved into the mechanisms underlying the biological observations from the carcinogenicity studies. Investigations focused on its metabolism, which primarily occurs through hydrolysis into cinnamyl alcohol and anthranilic acid. nih.govfemaflavor.org Studies revealed that the metabolic fate of this compound is dose-dependent and species-specific. nih.govfemaflavor.org At high doses in mice, the hydrolysis pathway can become saturated, leading to systemic availability of the intact ester. femaflavor.orgfemaflavor.org This observation spurred further research into species differences in hepatic effects, particularly the phenomenon of peroxisome proliferation, which was found to be potent in mice but much weaker in rats. nih.govoup.com
Rationale for Continued Academic Investigation of this compound and its Analogs
Despite its discontinued (B1498344) use in food, this compound remains a subject of academic interest, primarily as a reference compound and a platform for developing novel molecules. The marked species differences in its hepatic effects make it a valuable tool for comparative toxicology and for studying the mechanisms of peroxisome proliferation. oup.com
A significant area of current research involves the synthesis and evaluation of this compound analogs. These are bipartite molecules created by combining various cinnamic acid and anthranilate derivatives. lbl.govnih.gov One notable analog is Tranilast [N-(3′,4′-dimethoxycinnamoyl)-anthranilic acid], a synthetic drug used to treat several allergic disorders. google.com Research has demonstrated that Tranilast and other cinnamoyl anthranilate analogs possess a range of biological activities, including antioxidant, anti-inflammatory, and antiproliferative effects. lbl.govgoogle.com
The academic pursuit of new analogs is driven by the potential to create molecules with enhanced therapeutic benefits. nih.gov For instance, the introduction of different functional groups or halogens onto the cinnamoyl or anthranilate rings can yield compounds with improved bioavailability or inhibitory effects. nih.gov Combinatorial biosynthesis approaches using engineered microorganisms like Saccharomyces cerevisiae are being explored to rapidly produce a diverse library of natural and non-natural cinnamoyl anthranilates for screening and development. lbl.govgoogle.com Furthermore, other anthranilate-based esters, which are chemically related to this compound, have been investigated for applications such as insect repellents. wikipedia.org This ongoing research highlights the continued relevance of the this compound scaffold in medicinal chemistry and biotechnology.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 3-phenyl-1-propanol |
| 3-Phenylpropionic acid |
| Anthranilic acid |
| Benzoic acid |
| Benzyl acetate |
| Butyl anthranilate |
| Cinnamic acid |
| Cinnamyl alcohol |
| This compound |
| Ethyl anthranilate |
| Hippuric acid |
| Isatoic anhydride |
| Lauric acid |
| Methyl anthranilate |
| Palmitoyl-coenzyme A |
| Tranilast |
Sources: nih.govnih.govgoogle.comfemaflavor.orglbl.govgoogle.comwikipedia.orgoup.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenylprop-2-enyl 2-aminobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c17-15-11-5-4-10-14(15)16(18)19-12-6-9-13-7-2-1-3-8-13/h1-11H,12,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABQNAFEZZDSCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC(=O)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020330 | |
| Record name | Cinnamyl anthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87-29-6 | |
| Record name | Cinnamyl anthranilate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinnamyl anthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Biosynthetic Production Methodologies of Cinnamyl Anthranilate
Traditional Chemical Synthesis Routes for Cinnamyl Anthranilate
The conventional method for producing this compound relies on established organic chemistry reactions, primarily esterification. nih.govnih.gov This approach involves the direct reaction of an alcohol and a carboxylic acid to form an ester.
Esterification Mechanisms of Anthranilic Acid with Cinnamyl Alcohol
This compound is synthesized via the esterification of anthranilic acid with cinnamyl alcohol. nih.govnih.gov This reaction is a classic example of Fischer-Speier esterification, a process that involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.
The mechanism proceeds as follows:
Protonation of the Carbonyl Group: The catalytic acid (commonly sulfuric acid or p-toluenesulfonic acid) protonates the carbonyl oxygen of anthranilic acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Nucleophilic Attack: The cinnamyl alcohol molecule, acting as a nucleophile, attacks the protonated carbonyl carbon. This forms a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol group) to one of the hydroxyl groups. This creates a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.
Deprotonation: The protonated ester is deprotonated by a base (such as water or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final product, this compound.
An alternative, though related, chemical synthesis route involves the reaction of isatoic anhydride (B1165640) with cinnamyl alcohol. nih.gov
| Reactant | Catalyst | Product | Byproduct |
| Anthranilic Acid | Acid (e.g., H₂SO₄) | This compound | Water |
| Cinnamyl Alcohol |
Synthetic Yield Optimization and Process Engineering Considerations
Optimizing the yield of this compound in a traditional synthesis setting involves manipulating reaction conditions based on chemical equilibrium principles, primarily Le Châtelier's principle. Since esterification is a reversible reaction, the removal of water as it is formed drives the equilibrium toward the formation of the ester product. This is often achieved by azeotropic distillation using a solvent like toluene.
Further optimization strategies include:
Controlling Reactant Stoichiometry: Using an excess of one of the reactants, typically the less expensive one, can increase the conversion of the more valuable reactant.
Catalyst Selection: The choice and concentration of the acid catalyst are crucial for maximizing the reaction rate while minimizing side reactions.
Temperature and Pressure: Reaction kinetics are temperature-dependent. Optimizing the temperature can increase the reaction rate, but excessive heat can lead to degradation or unwanted side products. The reaction is typically performed at the reflux temperature of the solvent used for water removal.
From a process engineering perspective, the synthesis is typically carried out in batch reactors. Scaling up from laboratory to industrial production requires careful consideration of heat transfer, mass transfer, and mixing efficiency to ensure consistent product quality and yield. Post-reaction, purification is essential to remove unreacted starting materials, the catalyst, and any byproducts. Methods such as distillation, crystallization, and chromatography, including thin-layer chromatography and high-performance liquid chromatography, have been used for analysis and purification. nih.gov
Advanced Biosynthetic Approaches for Cinnamoyl Anthranilates
As an alternative to chemical synthesis, biosynthetic methods using engineered microorganisms offer a more sustainable and environmentally friendly production route. nih.gov These approaches leverage the metabolic machinery of microbes to produce complex molecules from simple precursors.
Microbial Host Cell Engineering for Cinnamoyl Anthranilate Production
Microbial host cells, particularly the yeast Saccharomyces cerevisiae, have been successfully engineered to produce cinnamoyl anthranilates. google.comlbl.gov This involves introducing genetic material from other organisms to create novel metabolic pathways within the host. The advantages of using a microbial host like yeast include its food-grade status, robust performance in large-scale industrial fermenters, and the extensive availability of genetic engineering tools. google.com
Saccharomyces cerevisiae has proven to be an effective biocatalyst for synthesizing cinnamoyl anthranilates, including the specific analog tranilast. lbl.govgenscript.com In this system, the engineered yeast acts as a whole-cell factory. When supplied with the necessary precursor molecules (various cinnamic acids and anthranilate derivatives) in a culture medium, the yeast's internal enzymatic machinery, enhanced by heterologously expressed enzymes, converts these simple inputs into the desired complex products. lbl.govlbl.gov This precursor-directed combinatorial biosynthesis approach allows for the rapid production of a diverse array of both natural and non-natural cinnamoyl anthranilates. nih.gov
The core of the biosynthetic strategy in yeast is the co-expression of two key enzymes derived from different plant species. lbl.govescholarship.org This two-step intracellular pathway efficiently synthesizes cinnamoyl anthranilates.
4-coumarate:CoA ligase (4CL) : The first enzyme, typically a 4-coumarate:CoA ligase such as 4CL5 from the plant Arabidopsis thaliana, activates the supplied cinnamic acid precursors. nih.govlbl.gov It catalyzes the ligation of a Coenzyme A (CoA) molecule to the carboxylic acid group of a cinnamate (B1238496), forming a high-energy cinnamoyl-CoA thioester. google.comnih.gov
Hydroxycinnamoyl/benzoyl-CoA:anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT) : The second enzyme, HCBT from the carnation Dianthus caryophyllus, performs the final condensation step. lbl.govgenscript.com It transfers the cinnamoyl group from the cinnamoyl-CoA thioester to the amino group of an anthranilate molecule, forming an amide bond and releasing the final cinnamoyl anthranilate product. escholarship.orgnih.gov
A significant advantage of this system is the substrate promiscuity of both the 4CL and HCBT enzymes. nih.gov They can accept a wide range of substituted cinnamates and anthranilates, which enables the combinatorial biosynthesis of a vast library of different cinnamoyl anthranilate analogs simply by changing the precursors fed to the engineered yeast culture. nih.govlbl.gov This strategy has been used to successfully generate over 160 different cinnamoyl, dihydrocinnamoyl, and benzoyl anthranilates. nih.gov
| Enzyme | Abbreviation | Source Organism | Function in Biosynthesis |
| 4-coumarate:CoA ligase | 4CL5 | Arabidopsis thaliana | Activates cinnamic acids by converting them to cinnamoyl-CoA thioesters. nih.govlbl.gov |
| Hydroxycinnamoyl/benzoyl-CoA:anthranilate N-hydroxycinnamoyl/benzoyltransferase | HCBT | Dianthus caryophyllus | Couples the cinnamoyl-CoA thioester with an anthranilate to form the final product. nih.govlbl.gov |
Enzymatic Mechanisms in Anthranilate and Cinnamoyl-CoA Coupling
The biological synthesis of cinnamoyl anthranilates is fundamentally an enzymatic process involving the amide condensation of an anthranilate derivative and a (hydroxy)cinnamoyl-CoA derivative. google.com This reaction is typically catalyzed by members of the versatile BAHD acyltransferase family. frontiersin.org The process can be broken down into two main steps: the activation of a cinnamic acid derivative into a high-energy coenzyme A (CoA) thioester, and the subsequent transfer of the cinnamoyl group to an anthranilate molecule. plos.orgacs.org
The enzyme hydroxycinnamoyl/benzoyl-CoA:anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT) is central to this coupling reaction, catalyzing the transfer of hydroxycinnamoyl and benzoyl groups from their respective CoA esters to anthranilate. science.govplos.org This is preceded by the action of an enzyme like 4-coumaroyl:CoA ligase (4CL), which activates cinnamic acids into their corresponding cinnamoyl-CoA thioesters, making them ready for the transferase reaction. plos.orgescholarship.org
A key feature enabling the combinatorial biosynthesis of anthranilate derivatives is the substrate promiscuity of the enzymes involved, particularly HCBT and 4CL5. plos.orgresearchgate.net Substrate promiscuity, or flexibility, refers to an enzyme's ability to accept a broader range of substrates than its native one. plos.orgfrontiersin.org
HCBT, a member of the BAHD acyltransferase family, demonstrates significant flexibility. frontiersin.org It can utilize not only its native hydroxycinnamoyl-CoAs but also benzoyl-CoA as the acyl donor. researchgate.net Furthermore, it accepts various acceptor molecules beyond simple anthranilate, including substituted derivatives like 3-hydroxyanthranilate. researchgate.net This exploitation of enzyme promiscuity is a cornerstone of generating structural diversity in biological synthesis, allowing for the creation of novel molecules with potentially enhanced biological activities. nih.govplos.org
The substrate flexibility of the 4CL5-HCBT enzymatic pathway has been successfully exploited to produce non-natural or rare derivatives of this compound. plos.org By feeding an engineered yeast strain various halogenated cinnamic acids, researchers were able to synthesize a series of novel halogenated cinnamoyl anthranilates, which are of interest due to the role of halogens in enhancing the properties of pharmaceuticals. nih.gov
Similarly, the system was used to produce other structural variants:
Dihydrocinnamoyl Anthranilates: When the yeast was supplied with dihydrocinnamates, the double bond in the cinnamoyl side chain was saturated, resulting in the formation of dihydrocinnamoyl anthranilates. plos.orgplos.org An example is the production of dihydroavenanthramide D (DHavnD). plos.orgresearchgate.net
Benzoyl Anthranilates: The ability of HCBT to use benzoyl-CoA as a substrate was leveraged by feeding the yeast benzoic acid and anthranilate. researchgate.net This led to the successful production of benzoyl anthranilates, such as dianthramide B. plos.org
Table 2: Examples of Biosynthesized Anthranilate Derivatives
| Compound Class | Specific Example | Precursors | Reference |
|---|---|---|---|
| Dihydrocinnamoyl Anthranilate | Dihydroavenanthramide D (DHavnD) | Dihydro-p-coumaric acid + Anthranilate | plos.org |
| Benzoyl Anthranilate | Dianthramide B | Benzoic acid + Anthranilate | plos.org |
| Halogenated Cinnamoyl Anthranilate | N-(2'-fluorocinnamoyl)-anthranilate | 2-Fluorocinnamic acid + Anthranilate | plos.org |
Comparative Analysis of Chemical vs. Biological Synthesis Methodologies
Both chemical and biological synthesis routes offer distinct advantages and disadvantages regarding their efficiency, selectivity, and environmental impact.
Chemical synthesis can be highly efficient for producing a single, well-defined target molecule. For instance, homogeneous palladium-based catalysts have shown high fatty acid conversion (71 mol%) and selectivity (90 mol%) under specific conditions. rsc.org However, creating a large library of analogs chemically can be a laborious, multi-step process for each new compound.
In contrast, biological synthesis, particularly through precursor-directed combinatorial approaches, excels at rapidly generating high chemical diversity. nih.govplos.org The ability to produce over 160 different anthranilates in a single engineered yeast system demonstrates a significant advantage in efficiency for molecular discovery. plos.org Furthermore, biocatalysts can offer extremely high regio- and enantioselectivity, which can be challenging and costly to achieve through conventional chemical methods. researchgate.net A noted limitation in some biosynthetic systems can be the conversion rate of certain enzymes, such as HCBT, which has been described as having a low conversion rate in some E. coli systems, potentially limiting final product yield. d-nb.info
One of the most significant advantages of biological synthesis is its improved environmental profile. nih.govscience.gov Traditional chemical synthesis often depends on nonrenewable, petroleum-based feedstocks and can generate toxic byproducts that necessitate costly waste processing. nih.govplos.org
Biological production methods are widely considered to be eco-friendly and sustainable. nih.govresearchgate.netijsetpub.com They typically utilize renewable resources like simple sugars as a carbon source, operate under mild reaction conditions (ambient temperature and pressure), and reduce the reliance on hazardous chemicals and solvents. mdpi.comthieme-connect.com This approach not only addresses the sustainability of raw materials but also significantly lessens the environmental pollution associated with chemical manufacturing, aligning with the principles of green chemistry. ijsetpub.commdpi.com
Table 3: Comparison of Chemical and Biological Synthesis
| Feature | Chemical Synthesis | Biological Synthesis |
|---|---|---|
| Feedstocks | Often petroleum-based, non-renewable nih.govplos.org | Renewable (e.g., glucose) mdpi.com |
| Reaction Conditions | Can require high temperatures and pressures rsc.org | Mild conditions (e.g., 30°C) researchgate.net |
| Byproducts | Can generate toxic waste nih.govplos.org | Generally fewer hazardous byproducts |
| Product Diversity | Labor-intensive for generating libraries | High diversity via combinatorial approaches plos.org |
| Selectivity | Can be challenging to control (e.g., enantioselectivity) | Often highly selective researchgate.net |
| Environmental Impact | Higher potential for pollution mdpi.com | Eco-friendly, sustainable nih.govresearchgate.net |
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 2-Fluorocinnamic acid |
| 3-Hydroxyanthranilate |
| 4-Chloroanthranilate |
| 4-coumaroyl:CoA ligase (4CL5) |
| Anthranilate |
| Anthranilic acid |
| Benzoic acid |
| Benzoyl-CoA |
| Cinnamic acid |
| Cinnamoyl-CoA |
| Cinnamyl alcohol |
| This compound |
| Coenzyme A (CoA) |
| Dihydroavenanthramide D (DHavnD) |
| Dihydro-p-coumaric acid |
| Dihydrocinnamic acid |
| Dianthramide B |
| hydroxycinnamoyl/benzoyl-CoA:anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT) |
Metabolic Pathways and Biotransformation Mechanisms of Cinnamyl Anthranilate
Hydrolytic Biotransformation of Cinnamyl Anthranilate
The initial and most significant step in the biotransformation of this compound is its breakdown through hydrolysis.
This compound is metabolized by hydrolysis, which splits the ester bond to yield anthranilic acid and cinnamyl alcohol. nih.govfemaflavor.org This reaction is catalyzed by esterase enzymes. The efficiency of this hydrolysis is a key factor in the differing biological effects observed between species. For instance, in rats, this compound is completely hydrolyzed. nih.gov In contrast, this hydrolytic pathway can become saturated at high doses in mice, leading to the presence of the intact ester in the body. nih.govfemaflavor.org
Following hydrolysis, the resulting cinnamyl alcohol undergoes further metabolism. It is oxidized to benzoic acid. nih.gov In rats, the major urinary metabolite is hippuric acid, which is formed from benzoic acid, along with smaller quantities of benzoic acid itself. nih.gov Mouse urine, on the other hand, contains comparatively less hippuric acid and more benzoic acid. nih.gov The oxidation of cinnamyl alcohol can proceed to form cinnamaldehyde and subsequently cinnamic acid. researchgate.netcardiff.ac.uk Further oxidation of cinnamic acid can lead to the formation of phenylacetaldehyde. researchgate.net
Enzymatic Basis of this compound Metabolism
The enzymatic processes governing the breakdown of this compound are central to understanding its metabolic fate and subsequent biological effects.
Esterases play a crucial role in the initial hydrolysis of this compound. The saturation of these enzymes at high doses in mice is a key reason for the incomplete metabolism and the systemic exposure to the intact ester in this species. femaflavor.orgnih.gov This saturation phenomenon is not observed in rats or humans at comparable doses. nih.govnih.gov
The intact this compound ester, and not its hydrolytic metabolites, is responsible for the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). nih.gov PPARα is a nuclear receptor protein that functions as a transcription factor regulating lipid metabolism. wikipedia.org Activation of PPARα leads to an increase in the activity of peroxisomal fatty acid-metabolizing enzymes and microsomal CYP4A, as well as an increase in hepatocellular proliferation. nih.gov Studies have shown that administration of the hydrolysis products, cinnamyl alcohol and anthranilic acid, did not produce these effects. nih.gov This indicates that the intact ester is the active molecule for PPARα-mediated responses. nih.gov
Biosynthesis of Related Anthranilate Derivatives and Precursors
Biosynthesis of Methyl Anthranilate from Anthranilic Acid
The biosynthesis of methyl anthranilate, a significant flavor and aroma compound, primarily involves the enzymatic esterification of its precursor, anthranilic acid. This transformation is catalyzed by methyltransferases, with S-adenosylmethionine (SAM) typically serving as the methyl donor. researchgate.net The specific pathways for this conversion can vary among different organisms.
In the context of plants, two main pathways for the biosynthesis of methyl anthranilate from anthranilic acid have been identified. One pathway, documented in grapes, is a two-step process. In contrast, a more direct one-step pathway has been demonstrated in maize, where an anthranilate methyltransferase (AAMT) directly catalyzes the methylation of anthranilate. researchgate.net Research has also identified two anthranilate methyltransferases in Vitis vinifera (wine grape) and one in the 'Concord' grape, suggesting that a one-step mechanism is also plausible in grapes. researchgate.net The sweet orange (Citrus sinensis) possesses a salicylic acid methyltransferase that can also methylate anthranilate. researchgate.net
Microbial biosynthesis of methyl anthranilate has also been explored. Various microorganisms have the capability to produce this compound. For instance, Bacillus megaterium, isolated from topsoil, has been used for the N-demethylation of N-methyl methyl anthranilate to produce methyl anthranilate. chemicalbook.com Additionally, certain fungi, such as Pycnoporus cinnabarinus and Poria cocos, have been reported to synthesize methyl anthranilate de novo. chemicalbook.com In some cases, microbial enzymes can be used to esterify anthranilic acid in the presence of methanol, although this process can be affected by factors such as low yields and the denaturing effects of methanol on the enzymes. chemicalbook.com
The following table summarizes different organisms and their respective pathways or enzymes involved in the biosynthesis of methyl anthranilate.
| Organism | Pathway/Enzyme | Key Features |
| Grapes (Vitis vinifera) | Initially thought to be a two-step pathway, but one-step anthranilate methyltransferases have been identified. researchgate.netresearchgate.net | The presence of specific methyltransferases allows for the direct conversion of anthranilic acid. |
| Maize (Zea mays) | One-step pathway involving anthranilate methyltransferase (AAMT). researchgate.netresearchgate.net | A direct and efficient conversion of anthranilate to methyl anthranilate. |
| Sweet Orange (Citrus sinensis) | Salicylic acid methyltransferase with dual substrate specificity. researchgate.net | The enzyme can methylate both salicylic acid and anthranilic acid. |
| Bacillus megaterium | N-demethylation of N-methyl methyl anthranilate. chemicalbook.com | Produces methyl anthranilate through a demethylation reaction. |
| Pycnoporus cinnabarinus | De novo synthesis. chemicalbook.com | Capable of producing methyl anthranilate from basic precursors. |
| Saccharomyces cerevisiae mutants | Esterification of anthranilic acid. google.com | Engineered yeast strains can produce anthranilic acid, which can then be esterified to methyl anthranilate. |
Aromatic Biosynthesis Pathways of Anthranilic Acid in Microorganisms
In microorganisms, the biosynthesis of anthranilic acid is an integral part of the broader aromatic amino acid biosynthesis pathway, primarily the shikimate pathway. nih.gov This highly conserved metabolic route is responsible for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan, with chorismate being a key branch-point intermediate. frontiersin.orgbioone.org
The shikimate pathway commences with the condensation of phosphoenolpyruvate (PEP) from the glycolytic pathway and erythrose 4-phosphate (E4P) from the pentose phosphate pathway. nih.govfrontiersin.org This initial reaction forms 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). frontiersin.org A series of six subsequent enzymatic reactions then convert DAHP into chorismate. frontiersin.org
Chorismate stands as a critical juncture in aromatic biosynthesis. bioone.org For the synthesis of anthranilic acid, chorismate is converted by the enzyme anthranilate synthase (TrpED). frontiersin.org This enzyme complex catalyzes the conversion of chorismate to anthranilate, which then serves as a precursor for the biosynthesis of tryptophan. frontiersin.org The regulation of this pathway is complex and often involves feedback inhibition, where the end products, including tryptophan, can inhibit the activity of key enzymes like anthranilate synthase. google.com
The key steps leading to the formation of anthranilic acid in microorganisms are outlined in the table below.
| Step | Precursor | Product | Enzyme |
| 1 | Phosphoenolpyruvate (PEP) + Erythrose 4-phosphate (E4P) | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) | DAHP synthase |
| 2-7 | DAHP | Chorismate | A series of six enzymes |
| 8 | Chorismate | Anthranilate | Anthranilate synthase (TrpED) |
This pathway is not only fundamental for providing the building blocks for protein synthesis but also serves as a source of precursors for a wide array of secondary metabolites. bioone.org
Theoretical and Computational Chemistry Studies of Cinnamyl Anthranilate
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations, rooted in solving the Schrödinger equation, are fundamental to predicting the intrinsic properties of a molecule. wavefun.com These calculations provide information on electron distribution, orbital energies, and molecular geometry, which in turn determine the molecule's stability, reactivity, and spectroscopic signatures. ias.ac.in
Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for systems the size of cinnamyl anthranilate and its derivatives. DFT studies on related compounds, such as N-aryl anthranilic acids and cinnamic acid derivatives, have demonstrated its utility in explaining reaction mechanisms and structural preferences. researchgate.netscience.gov For this compound derivatives, DFT can be employed to calculate a range of electronic properties.
Table 1: Representative Electronic Properties Calculable by DFT for a this compound Derivative
| Property | Description | Potential Insight |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron; related to ionization potential. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron; related to electron affinity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and kinetic stability of the molecule. |
| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |
| Mulliken Atomic Charges | Distribution of electron charge among the atoms. | Helps identify electrophilic and nucleophilic sites within the molecule. |
This compound possesses significant conformational flexibility due to several rotatable single bonds, particularly in the cinnamyl side chain and around the ester linkage. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.
Computational methods can generate a potential energy surface by systematically rotating these bonds and calculating the energy of each resulting geometry. This process reveals the global minimum energy conformation (the most stable structure) and other low-energy local minima. Such analyses have been performed on related structures, like cinnamic acid, to understand its conformational preferences. researchgate.net For this compound, understanding its preferred shape is vital, as this dictates how it can fit into the binding site of a biological receptor. mdpi.com The energetic profile provides the relative populations of different conformers at a given temperature and the energy required for conformational changes.
Molecular Modeling and Dynamics Simulations
While quantum chemistry focuses on electronic properties, molecular modeling and dynamics simulations are used to study the physical movements and interactions of atoms and molecules over time. These techniques are particularly valuable for exploring how a ligand like this compound interacts with a biological macromolecule, such as a protein receptor.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.net this compound is known to be a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα. oup.comoup.com Docking simulations can place the this compound molecule into the ligand-binding domain of PPARα and score the different poses based on factors like intermolecular forces, geometric complementarity, and binding energy.
These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. For example, the amino group on the anthranilate ring could act as a hydrogen bond donor, while the phenyl rings are capable of engaging in hydrophobic and π-stacking interactions with aromatic amino acid residues in the receptor's binding pocket. researchgate.netacs.org
Table 2: Typical Interactions Investigated in a this compound-PPARα Docking Study
| Interaction Type | Potential Molecular Moiety Involved | Receptor Amino Acid Residues (Examples) |
| Hydrogen Bonding | Ester carbonyl (acceptor), Amine group (donor) | Tyrosine, Serine, Histidine |
| Hydrophobic Interactions | Phenyl rings, Alkene chain | Leucine, Isoleucine, Valine, Alanine |
| π-π Stacking | Phenyl rings | Phenylalanine, Tyrosine, Tryptophan |
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations can track the movements of the ligand and protein over time, providing a dynamic view of the interaction. acs.org An MD simulation starts with the docked complex and calculates the forces between all atoms and their subsequent motions over short time intervals, generating a trajectory of the system's evolution.
For the this compound-PPARα complex, MD simulations can assess the stability of the binding pose predicted by docking. researchgate.net They can reveal whether key hydrogen bonds are maintained, how water molecules in the binding site mediate interactions, and how the protein's conformation might adjust to accommodate the ligand (a phenomenon known as induced fit). oup.comoup.com These simulations provide mechanistic insights into how ligand binding can trigger the conformational changes in the receptor that are necessary for its biological activity. oup.comoup.com
Prediction of Spectroscopic Properties and Reactivity Sites
Computational chemistry is also a powerful tool for predicting spectroscopic data, which can aid in the experimental characterization of a compound. science.gov By calculating the vibrational frequencies of a molecule, one can generate a theoretical infrared (IR) spectrum. Comparing this predicted spectrum with an experimental one can help confirm the molecule's structure. DFT has been successfully used to analyze the vibrational spectra of related molecules like cinnamic acid. researchgate.net
Furthermore, the electronic properties calculated by methods like DFT can be used to predict the most likely sites for chemical reactions. ias.ac.in Maps of the electrostatic potential can be plotted onto the molecule's electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, this could highlight the reactivity of the ester group towards hydrolysis, the nucleophilicity of the amine group, or the potential for electrophilic substitution on the aromatic rings. nih.gov
Derivatives, Analogs, and Structure Activity Relationship Sar Investigations of Cinnamoyl Anthranilates
Design and Synthesis of Novel Cinnamoyl Anthranilate Analogs
The quest for more potent and specific cinnamoyl anthranilate-based therapeutic agents has led to extensive research in designing and synthesizing novel analogs. These efforts are primarily focused on strategic structural modifications and the application of modern synthetic methodologies.
Researchers have employed several strategies to modify the basic cinnamoyl anthranilate scaffold to improve biological activity. These modifications often target different parts of the molecule, including the cinnamoyl ring, the anthranilate ring, and the linking chain. doi.orguc.cl
Key structural modification strategies include:
Substitution on the Cinnamoyl and Benzamido Groups: Introducing various substituents on both the benzamido and cinnamamido rings has been a primary approach. For instance, the introduction of electron-withdrawing groups has been shown to result in agonists with desensitizing effects on the TRPA1 channel, while electron-donating groups can lead to partial agonists or antagonists. uc.cl
Modification of the Linking Chain: Altering the vinylene group that connects the two aromatic rings has been explored. This includes saturation of the double bond to create dihydrocinnamoyl anthranilates or replacing it with an ethynylene moiety. nih.gov Dihydrocinnamoyl anthranilates, such as dihydroavenanthramide D (DHavnD), have demonstrated anti-inflammatory properties. nih.gov
Halogenation: The introduction of halogen atoms, particularly fluorine, into the cinnamoyl ring is a strategy aimed at improving bioavailability and enhancing inhibitory effects on fibrosis. nih.govresearchgate.net
Alterations to Functional Groups: Modifications such as the removal or replacement of methoxy (B1213986) groups and the carboxyl group have been investigated to optimize antifibrotic effects. doi.org For example, replacing the methoxy groups of Tranilast with more lipophilic ether substituents led to derivatives with increased activity. doi.org
Two general synthetic approaches are commonly used to create these analogs. The first involves a piperidine-catalyzed Knoevenagel reaction between a carboxyacetamidobenzoic acid and a benzaldehyde (B42025) derivative. The second approach involves converting substituted cinnamic acids to their corresponding acid chlorides, which are then reacted with an aniline (B41778) derivative. doi.org
Table 1: Examples of Structural Modifications and Their Effects
| Modification Strategy | Example Compound/Series | Observed Effect | Reference |
| Substitution on Cinnamoyl Group | CADs with electron-withdrawing groups | TRPA1 agonists with desensitizing effects | uc.cl |
| Substitution on Cinnamoyl Group | CADs with electron-donating groups | Partial TRPA1 agonists or antagonists | uc.cl |
| Linking Chain Modification | Dihydrocinnamoyl anthranilates (e.g., DHavnD) | Anti-inflammatory activity | nih.gov |
| Linking Chain Modification | 2-(3-phenylpropiolamido)benzamides | Potent antiproliferative activity | nih.gov |
| Halogenation | Halogenated cinnamoyl anthranilates | Enhanced bioavailability and antifibrotic effects | nih.govresearchgate.net |
| Functional Group Alteration | Lipophilic ether derivatives of Tranilast | Increased antifibrotic activity | doi.org |
Combinatorial biosynthesis has emerged as a powerful tool for rapidly generating a large and diverse library of cinnamoyl anthranilate analogs. nih.govplos.org This approach leverages the substrate flexibility of enzymes involved in the biosynthetic pathway to incorporate a wide range of natural and non-natural precursors. nih.govplos.org
A notable example involves the use of engineered Saccharomyces cerevisiae (yeast) co-expressing two key enzymes:
4-coumarate:CoA ligase (4CL) from Arabidopsis thaliana
Hydroxycinnamoyl/benzoyl-CoA:anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT) from Dianthus caryophyllus lbl.govgenscript.com
This engineered yeast strain can efficiently couple various cinnamic acid and anthranilate derivatives that are supplied exogenously. lbl.govgenscript.com By feeding the yeast with a matrix of different precursors, researchers have successfully biosynthesized over 160 different cinnamoyl, dihydrocinnamoyl, and benzoyl anthranilates. nih.gov This includes the production of 45 novel halogenated cinnamoyl anthranilates from 98 different precursor combinations. nih.gov
This precursor-directed combinatorial biosynthesis strategy offers several advantages over traditional chemical synthesis, including being more environmentally friendly and allowing for the rapid exploration of chemical diversity to identify novel compounds with enhanced biological activities. nih.govplos.org
Exploration of Biological Activity Mechanisms (Non-Clinical Focus)
Cinnamoyl anthranilates and their derivatives exhibit a range of biological activities, and research has begun to uncover the underlying molecular mechanisms. These studies, primarily non-clinical, have focused on their antioxidant, anti-inflammatory, antiproliferative, and antigenotoxic effects.
The antioxidant properties of cinnamoyl anthranilates, particularly the naturally occurring avenanthramides, are well-documented. nih.govnih.gov These phenolic amides are believed to exert their antioxidant effects through several mechanisms. google.comlbl.gov
Studies have shown that cinnamoyl anthranilates can:
Scavenge free radicals: The phenolic hydroxyl groups on the cinnamoyl ring are key to their radical-scavenging activity.
Chelate metal ions: By binding to transition metals, they can prevent the generation of reactive oxygen species (ROS).
Modulate antioxidant enzymes: Some derivatives may enhance the activity of endogenous antioxidant enzymes.
For example, p-coumaroyl-3-hydroxyanthranilate and caffeoyl-3-hydroxyanthranilate have demonstrated significant antioxidant activity. google.com Avenanthramides have been shown to possess potent antioxidant properties, which contribute to their protective effects against various diseases. nih.gov
The anti-inflammatory and antiproliferative activities of cinnamoyl anthranilates are central to their therapeutic potential. nih.govgoogle.com Research has indicated that these compounds can modulate key signaling pathways involved in inflammation and cell proliferation. google.comlbl.gov
Mechanistic insights include:
Inhibition of Pro-inflammatory Mediators: Cinnamoyl anthranilates have been shown to inhibit the release of pro-inflammatory mediators from various cell types. nih.gov Tranilast, for instance, is known to suppress the release of chemical mediators from mast cells and macrophages. lbl.gov
Modulation of TRPA1 Channels: N-cinnamoylanthranilic acid derivatives (CADs) can act as modulators of the transient receptor potential ankyrin 1 (TRPA1) channel, a key player in pain and inflammation. uc.cl The nature of the substituent on the cinnamoyl ring determines whether the compound acts as an agonist or antagonist of this channel. uc.cl
Antiproliferative Effects: Certain cinnamoyl anthranilate derivatives have demonstrated antiproliferative activity against various cancer cell lines. nih.gov For example, a series of 2-{[2E]-3-phenylpropenamido}benzamides showed growth inhibition against multiple human tumor cell lines, with some compounds exhibiting sub-micromolar activity. nih.gov The mechanism for some of these compounds is believed to involve the inhibition of tubulin polymerization. researchgate.net
Several studies have highlighted the antigenotoxic effects of cinnamoyl anthranilates, suggesting their potential to protect against DNA damage. google.comlbl.gov
Key findings in this area include:
Protection against Genotoxins: Tranilast and some of its analogs have been shown to exhibit antigenotoxic activities. google.comlbl.gov
Molecular Interactions: The biological activities of cinnamoyl anthranilates are a result of their specific interactions with molecular targets. For example, the interaction of CADs with the TRPA1 channel is non-covalent, with the amino acid residue F944 being identified as a key site for this interaction. uc.cl The structure of the cinnamoyl anthranilate, including the presence and position of substituents, dictates the strength and nature of these molecular interactions, ultimately determining the compound's biological effect. uc.cl
Table 2: Investigated Biological Activities and Putative Mechanisms
| Biological Activity | Proposed Mechanism/Target | Key Findings | Reference |
| Antioxidant | Radical scavenging, metal chelation | p-Coumaroyl-3-hydroxyanthranilate and caffeoyl-3-hydroxyanthranilate show antioxidant effects. | google.com |
| Anti-inflammatory | Inhibition of pro-inflammatory mediators, TRPA1 channel modulation | Tranilast suppresses mediator release from mast cells; CADs modulate TRPA1 channels. | uc.cllbl.gov |
| Antiproliferative | Inhibition of tubulin polymerization | Certain benzamide (B126) derivatives inhibit tumor cell growth at low micromolar concentrations. | nih.govresearchgate.net |
| Antigenotoxic | Protection against DNA damage | Tranilast and its analogs exhibit antigenotoxic effects. | google.comlbl.gov |
Structure-Activity Relationship (SAR) Development for Mechanistic Understanding
The systematic investigation of cinnamoyl anthranilate derivatives has contributed significantly to the development of a structure-activity relationship (SAR) for the non-covalent modulation of the TRPA1 channel. sigmaaldrich.comnih.gov SAR studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity, which in turn guides the design of more potent and selective molecules. nih.govcreative-proteomics.com
The key takeaways from the SAR of cinnamoyl anthranilates in relation to TRPA1 modulation are:
The core N-cinnamoylanthranilate scaffold is a viable template for designing TRPA1 modulators. uc.cl
The electronic properties of substituents on this scaffold are a primary determinant of whether a derivative will act as an agonist or an antagonist. uc.clsigmaaldrich.com
The interaction with the TRPA1 channel is non-covalent, with the F944 residue playing a crucial role in the binding and modulation. whiterose.ac.uksigmaaldrich.com
This detailed SAR provides a mechanistic framework for understanding how non-reactive compounds can effectively modulate the function of the TRPA1 ion channel, paving the way for the rational design of novel therapeutic agents targeting this receptor. nih.gov
Environmental Presence and Fate of Cinnamyl Anthranilate
Natural Occurrence Investigations of Cinnamyl Anthranilate
Scientific investigations have concluded that this compound is not known to occur as a natural product. nih.govthegoodscentscompany.com It is a synthetic substance, created through the chemical esterification of anthranilic acid with cinnamyl alcohol. nih.gov Although its constituent parts, cinnamyl alcohol and derivatives of anthranilic acid, are found in nature, the specific ester this compound itself has not been identified in plants or essential oils. nih.govthieme-connect.com Its presence in various materials is a result of its use as a synthetic fragrance and flavoring agent prior to regulatory bans. nih.govkidsadvisory.com
Environmental Fate Studies and Degradation Pathways
Data on the specific environmental occurrence of this compound is limited; a working group for the International Agency for Research on Cancer (IARC) found no available data on this topic. nih.gov However, its chemical properties and metabolic pathways provide insight into its likely environmental fate and degradation. The compound is noted for its sensitivity to oxidation, photooxidation (degradation upon exposure to light), and hydrolysis. nih.govnoaa.govnih.gov
Due to its low water solubility and density greater than water, it is considered unlikely to be mobile in the environment. thermofisher.com Spills are not expected to readily penetrate soil, and the substance would likely sink in water. thermofisher.com
The primary degradation pathway for this compound is expected to be hydrolysis, a process that is also observed in its metabolism. In biological systems, the ester is broken down into its constituent molecules: cinnamyl alcohol and anthranilic acid. nih.govnih.gov This metabolic hydrolysis suggests a probable pathway for its biodegradation in the environment. Furthermore, the compound's sensitivity to light indicates that photodegradation would be another significant pathway for its breakdown if exposed to sunlight. nih.gov
Table 1: Properties Influencing Environmental Fate
| Property | Description | Implication for Environmental Fate | Source(s) |
|---|---|---|---|
| Natural Occurrence | Not known to occur naturally. | Presence in the environment is due to anthropogenic sources. | nih.govthegoodscentscompany.com |
| Water Solubility | Very slightly soluble in water (< 1 mg/mL at 17 °C). | Low mobility in aqueous environments; not easily leached from soil. | nih.govthermofisher.com |
| Stability | Sensitive to oxidation, photooxidation, and hydrolysis. | Degrades when exposed to air, light, and water. | nih.govnoaa.govnih.gov |
Table 2: Known Degradation Pathways
| Degradation Pathway | Description | Products | Source(s) |
|---|---|---|---|
| Hydrolysis | Chemical or metabolic breakdown of the ester bond by reaction with water. | Cinnamyl alcohol and anthranilic acid. | nih.govnih.gov |
| Photooxidation | Degradation caused by exposure to light and air. | The five main photodegradation products identified for the related cinnamyl alcohol were cinnamyl aldehyde, benzaldehyde (B42025), benzenepropanal, cinnamic acid, and toluene. Specific products for this compound are not detailed. | nih.govresearchgate.net |
Future Research Directions and Academic Significance of Cinnamyl Anthranilate Studies
Advancements in Sustainable Synthesis and Biosynthetic Pathways
A primary focus of future research is the shift from traditional chemical synthesis to more sustainable and environmentally friendly production methods. acs.org The esterification of anthranilic acid with cinnamyl alcohol represents a conventional chemical route to cinnamyl anthranilate. nih.govnih.gov However, the future lies in biocatalysis and metabolic engineering.
Biosynthetic Pathways: Researchers have successfully engineered microbial hosts like Saccharomyces cerevisiae (yeast) and Escherichia coli to produce this compound and a vast library of its analogs. plos.orglbl.gov These biological systems offer a renewable and cost-effective manufacturing platform. plos.org A key strategy involves the heterologous co-expression of plant-derived enzymes. For instance, the combination of 4-coumarate/CoA ligase (4CL) from Arabidopsis thaliana and hydroxycinnamoyl/benzoyl-CoA:anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT) from Dianthus caryophyllus has proven effective in yeast. plos.orglbl.govnih.gov This enzymatic duo facilitates the coupling of various cinnamic acids (or related precursors) with anthranilates. plos.org
Combinatorial Biosynthesis: A significant academic advancement is the use of "combinatorial biosynthesis." By exploiting the natural flexibility and promiscuity of enzymes like 4CL and HCBT, scientists can feed the engineered microbes with a wide array of natural and non-natural precursor molecules. plos.orgnih.gov This approach has enabled the rapid biosynthesis of over 160 different cinnamoyl, dihydrocinnamoyl, and benzoyl anthranilates. plos.org Future work will likely focus on expanding this molecular diversity, optimizing fermentation conditions, and engineering pathways for de novo synthesis from simple carbon sources like glucose, thereby eliminating the need for expensive precursors. acs.orgplos.org
Development of Advanced Analytical Techniques for Complex Systems
The increasing complexity and diversity of compounds generated through combinatorial biosynthesis necessitate the development of more sophisticated analytical techniques. Historically, this compound has been analyzed using methods like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and steam distillation. nih.gov For fragrance applications, liquid chromatography with fluorescence detection has been employed for its sensitivity. oup.com
Future research will focus on high-throughput and high-resolution methods capable of separating and identifying numerous structurally similar derivatives within complex mixtures, such as a fermentation broth. nih.gov
Current and Future Techniques:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a critical tool for identifying novel biosynthesized derivatives, as demonstrated in the characterization of new halogenated cinnamoyl anthranilates. nih.govscience.gov Future advancements will likely involve improving ionization efficiency and fragmentation analysis to provide more detailed structural information.
High-Resolution HPLC: Advanced HPLC systems, potentially coupled with photodiode array (PDA) detectors, are essential for quantifying individual compounds and assessing the purity of products. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR will remain indispensable for the definitive structural elucidation of newly synthesized or isolated derivatives. science.gov
The academic challenge lies in creating robust, standardized analytical workflows that can keep pace with the rapid generation of new molecules from biosynthetic platforms.
Deeper Elucidation of Mechanistic Biological Interactions at a Molecular Level
A significant area of academic inquiry revolves around understanding the precise molecular mechanisms behind the biological effects of this compound. It is known that the compound is metabolized via hydrolysis into cinnamyl alcohol and anthranilic acid. nih.govnih.gov However, studies have shown that the biological effects, particularly in the liver, are mediated by the intact ester. nih.govnih.gov
In mice, high doses of this compound lead to the saturation of this hydrolysis pathway, allowing the intact compound to circulate and cause effects. nih.govnih.gov It acts as a potent peroxisome proliferator in the mouse liver, inducing enzymes involved in fatty acid oxidation and stimulating sustained cell replication, which is believed to contribute to the formation of liver tumors in long-term studies. nih.govoup.com Conversely, these effects are markedly weaker in rats and are not expected to occur in humans, suggesting a significant species difference. nih.govoup.com
Future research must aim to unravel the molecular basis for these species-specific responses. Key research questions include:
What specific nuclear receptors (e.g., PPARα) or other cellular proteins does intact this compound interact with to initiate peroxisome proliferation? femaflavor.org
Why is the mouse liver so much more sensitive than the rat or human liver?
What are the downstream signaling pathways that lead from receptor activation to increased cell replication?
Answering these questions holds great academic significance for toxicology and pharmacology, as it could provide a model for understanding species differences in response to xenobiotics.
Computational Chemistry in Predictive Design and Mechanistic Insights
Computational chemistry and in silico modeling are becoming indispensable tools for accelerating research while reducing reliance on extensive laboratory experiments. cmscollege.ac.in This approach is particularly valuable for the study of this compound and its derivatives.
Predictive Modeling: Molecular docking and dynamic simulations can be used to predict how novel derivatives might interact with specific biological targets. acs.org For example, studies on related structures have used these methods to explore potential binding to cancer-related proteins like CDK2 and the estrogen receptor. acs.org This allows for the pre-screening of large virtual libraries of compounds to identify candidates with the highest probability of desired activity.
Mechanistic Insights: Quantum chemical calculations can provide insights into the electronic structure of these molecules, helping to explain their reactivity and biological properties. science.gov By modeling the interaction between a ligand like this compound and a protein's active site, researchers can gain a deeper understanding of the binding forces and conformational changes involved, which is crucial for elucidating mechanisms of action. researchgate.net Future research will likely integrate these computational predictions with experimental data from biosynthetic and biological assays to create a powerful feedback loop for rational drug design.
Exploration of Novel Derivatives with Tunable Biological Activities
The ultimate goal of studying this compound's derivatives is to discover new molecules with useful, tunable biological activities. The core structure serves as a versatile scaffold that can be modified to enhance desired properties while minimizing unwanted effects. nih.gov
Research has shown that creating analogs of existing bioactive compounds, such as the anti-inflammatory drug Tranilast (N-(3′,4′-dimethoxycinnamoyl)-anthranilic acid), is a promising strategy. lbl.govnih.gov By using combinatorial biosynthesis, researchers have already generated dozens of novel cinnamoyl anthranilates, including halogenated versions, with the aim of improving bioavailability and inhibitory effects. plos.orgnih.gov
Future directions in this area include:
Targeted Synthesis: Moving beyond random generation to the targeted design and synthesis of derivatives aimed at specific diseases, such as cancer or fibrotic diseases. acs.orgnih.gov
Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing a wide range of derivatives to build comprehensive SAR models. This will clarify how specific chemical modifications to the cinnamoyl or anthranilate moieties influence biological activity.
Broadening Bioactivity Screening: Testing novel derivatives against a wider array of biological targets, including enzymes, receptors, and pathogens, to uncover entirely new therapeutic applications. science.govnih.gov
The academic significance of this research lies in its potential to generate new lead compounds for drug development and to further establish biosynthetic engineering as a cornerstone of modern medicinal chemistry. science.gov
Q & A
Q. What experimental methodologies are recommended for quantifying cinnamyl anthranilate in complex matrices like fragrances?
High-performance liquid chromatography (HPLC) with fluorescence detection is a standard method. Key parameters include excitation/emission wavelengths of 351 nm and 409 nm, respectively. However, matrix interferences (e.g., co-eluting fluorescent compounds) require validation steps, such as acid-base extraction to isolate this compound from ethyl ether solutions . The method's limit of reliable quantification is 22 µg/mL due to detector limitations, even though the theoretical sensitivity is 2 µg/mL .
Q. What are the primary findings from carcinogenicity bioassays of this compound in rodents?
The NTP bioassay reported dose-related hepatocellular adenomas/carcinomas in B6C3F1 mice but no significant tumor increases in F344 rats. In mice, tumor incidence correlated with peroxisome proliferation and CYP4A enzyme induction, mechanisms absent in rats . These results highlight species-specific metabolic activation pathways, necessitating careful model selection in carcinogenicity studies .
Q. How does this compound metabolism differ between species, and why is this critical for toxicity studies?
this compound is hydrolyzed to anthranilic acid and cinnamyl alcohol. In mice, high-dose saturation of hydrolysis leads to urinary excretion of the intact ester, which directly induces peroxisome proliferation. Rats and humans lack this saturation, producing non-toxic metabolites. This metabolic divergence explains the carcinogenicity in mice and underscores the need for cross-species metabolic profiling .
Advanced Research Questions
Q. How can researchers reconcile contradictory genotoxicity and carcinogenicity data for this compound?
While this compound tested negative in Ames assays (Salmonella mutagenicity), it showed genotoxicity in mammalian systems (e.g., GADD45a-GFP assay with S9 metabolic activation). This discrepancy suggests non-DNA reactive mechanisms, such as oxidative stress or epigenetic modulation, driving carcinogenicity. Researchers should integrate in vitro mammalian genotoxicity assays with mechanistic studies (e.g., oxidative damage markers) to resolve such contradictions .
Q. What experimental strategies mitigate matrix interference in fluorescence-based quantification of this compound?
Negative interferences (e.g., fluorescence quenching) can distort recovery rates, especially at low concentrations. To address this:
- Use acid-base partitioning to isolate this compound from ethyl ether solutions.
- Validate methods with spiked recovery studies across multiple matrices.
- Employ regression analysis (slope >1.0 indicates interference dominance) to assess data reliability .
Q. Why does this compound induce peroxisome proliferation in mice but not rats, and what are the implications for human risk assessment?
The intact ester activates peroxisome proliferator-activated receptors (PPARα) in mice, triggering hepatocellular proliferation and tumorigenesis. Rats exhibit weaker PPARα activation, and humans are resistant to peroxisome proliferation, making mice poor models for human risk extrapolation. Researchers should prioritize in vitro human hepatocyte models or transgenic rodents expressing human PPARα to improve relevance .
Q. How should researchers design dose-response studies for this compound given its non-linear pharmacokinetics?
Saturation of hydrolysis in mice at high doses creates non-linear pharmacokinetics, altering toxicity thresholds. Studies should include:
- Dose ranges spanning below and above hydrolysis saturation points.
- Metabolite profiling (e.g., urinary anthranilic acid vs. intact ester).
- Biomarkers of effect (e.g., peroxisomal enzyme activity) to link exposure to outcome .
Methodological Considerations
- Analytical Challenges : Fluorescence detection requires rigorous validation for complex matrices. Consider LC-MS/MS for higher specificity .
- Species Selection : Avoid extrapolating mouse data to humans due to metabolic differences. Use humanized models or complementary in vitro systems .
- Regulatory Context : Historical discontinuation (post-1985) as a flavoring agent reflects precautionary risk management, not definitive human toxicity. Focus research on mechanistic toxicology to inform modern safety assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
